![molecular formula C14H13N3OS2 B4611051 5-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B4611051.png)
5-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Descripción general
Descripción
5-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a useful research compound. Its molecular formula is C14H13N3OS2 and its molecular weight is 303.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.05000439 g/mol and the complexity rating of the compound is 346. The solubility of this chemical has been described as 27.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antifungal and Antimicrobial Activity
Compounds related to "5-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine" have been synthesized and evaluated for their in vitro antifungal activity. For instance, a study reported the synthesis of novel compounds evaluated against Candida albicans, with some showing more potency than the standard drug miconazole. These compounds were also subjected to docking studies, showing good binding modes in the active sites of fungal enzymes, suggesting their potential as lead compounds for further optimization and development as antifungal agents (J. Sangshetti et al., 2014).
Anticancer Activity
The anticancer activities of these compounds have been a significant area of research. Several studies have focused on synthesizing and characterizing derivatives with potential anticancer properties. For example, one study described the synthesis and characterization of derivatives with observed anticancer activity against various cancer cell lines, highlighting the versatility of the thienopyridine backbone in pharmacological applications (N. Rao et al., 2018). Another study focused on substituted 1,3,4-oxadiazolyl tetrahydropyridines, reporting their synthesis and anti-cancer activity profiles, indicating moderate cytotoxicity against MCF-7 breast cancer cell lines (K. Redda & Madhavi Gangapuram, 2007).
Antibacterial Activity
Research has also extended to the antibacterial properties of these compounds. For instance, various 1,3,4-oxadiazole thioether derivatives were synthesized and assessed for their antibacterial activities against Xanthomonas oryzae pv. oryzae. Preliminary results showed good antibacterial activities for most compounds, with detailed proteomic analysis providing insights into the action mechanism of these compounds (Xianpeng Song et al., 2017).
Corrosion Inhibition
Beyond pharmacological applications, these compounds have been investigated for their potential in material science, such as corrosion inhibition. A study explored the inhibition effect of aryl pyrazolo pyridine derivatives on copper corrosion in hydrochloric acid, demonstrating significant inhibition efficiencies and suggesting their utility in protecting metals from corrosion (Sudheer & M. Quraishi, 2015).
Propiedades
IUPAC Name |
5-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)-3-thiophen-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS2/c1-2-12(19-6-1)14-15-13(18-16-14)9-17-5-3-11-10(8-17)4-7-20-11/h1-2,4,6-7H,3,5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEWSHPHFCQNAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)CC3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24799940 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4610980.png)
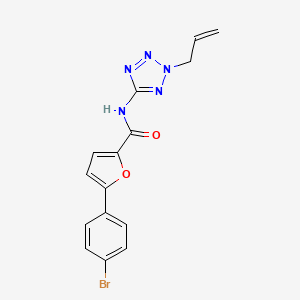
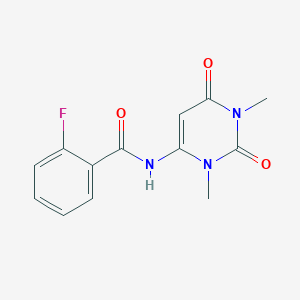
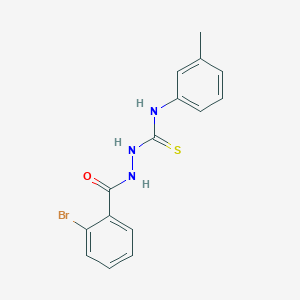
![N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4611013.png)
![2-[(8-chloro-2-phenyl-4-quinolinyl)carbonyl]-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4611014.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4611015.png)
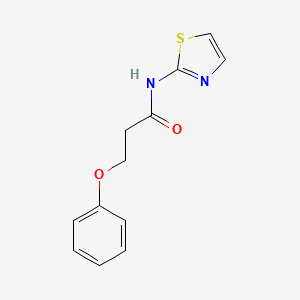
![5-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B4611034.png)
![4-[(4-allyl-1-piperazinyl)carbonyl]-6-bromo-2-(3-methylphenyl)quinoline](/img/structure/B4611038.png)
![methyl 2-[(3,5-dichloro-4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4611045.png)
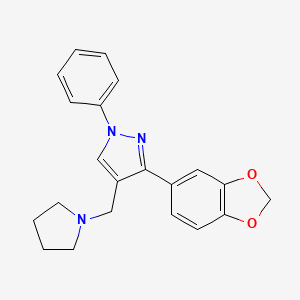
![3-(1-adamantylmethyl)-4-allyl-5-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazole](/img/structure/B4611067.png)

